Cyclosporin H-d4 is a synthetic derivative of cyclosporin A, a cyclic peptide known for its immunosuppressive properties. Cyclosporin H-d4 is characterized by a specific modification at position 11, where L-methyl valine is replaced with its D-isomer. This alteration significantly influences its biological activity and mechanism of action, particularly in its interaction with formyl peptide receptors on leukocytes.
Cyclosporin H-d4 is derived from cyclosporin A through chemical synthesis methods that typically involve the use of organic solvents and acid catalysts. The compound is primarily obtained from the fermentation products of certain fungi, notably Tolypocladium niveum, which naturally produces cyclosporin A. The synthetic route enhances the yield and purity of cyclosporin H-d4 for research and therapeutic applications.
Cyclosporin H-d4 falls under the category of immunosuppressive agents, specifically classified as a selective competitive antagonist of formyl peptide receptors. Its structural modifications differentiate it from other cyclosporins, influencing its pharmacological profile.
The synthesis of cyclosporin H-d4 involves several key steps:
The synthesis process emphasizes careful control of reaction conditions to maximize yield and purity while minimizing by-products. High-performance liquid chromatography (HPLC) is employed throughout the process for monitoring and quantifying the presence of cyclosporin H-d4.
The molecular structure of cyclosporin H-d4 consists of a cyclic peptide framework composed of 11 amino acids, which includes unique amino acids such as L-methyl valine and D-methyl valine at specific positions.
Cyclosporin H-d4 undergoes various chemical reactions including:
The binding affinity and kinetics of cyclosporin H-d4 have been characterized through various assays, demonstrating its potency compared to other derivatives like cyclosporin A .
Cyclosporin H-d4 exerts its effects primarily by binding to formyl peptide receptors on leukocytes. This binding inhibits the release of inflammatory mediators such as histamine and leukotrienes upon activation by formyl peptides.
Cyclosporin H-d4 has several applications in scientific research:
Cyclosporin H-d4 is a deuterated analog of Cyclosporin H, featuring four deuterium atoms (²H or D) strategically incorporated into its structure. The molecular formula is C₆₂H₁₀₇D₄N₁₁O₁₂, with a molecular weight of 1,206.64 g/mol [4] [6]. Deuterium substitution occurs exclusively on the Bmt side chain (4-[E]-butenyl-4-methyl-l-threonine) at the unsaturated alkyl moiety, resulting in a -CD=CD- group instead of the protiated -CH=CH- group [4] [9]. This modification preserves the cyclic undecapeptide backbone common to cyclosporins, which consists of 11 amino acids, including distinctive N-methylated residues (e.g., N-methyl-leucine) and a characteristic β-hydroxy fatty acid [5].
The isotopic labeling serves as a tracer without altering stereochemistry or core reactivity. Nuclear magnetic resonance (NMR) analysis confirms that deuterium atoms occupy vinylic positions, minimally affecting bond lengths or angles due to deuterium’s similar covalent radius to hydrogen [4] [10]. This precise labeling enables unambiguous identification via mass spectrometry, where Cyclosporin H-d4 exhibits a +4 Da shift compared to non-deuterated Cyclosporin H (MW 1,202.61 g/mol) [4] [5].
Table 1: Structural Features of Cyclosporin H-d4
Characteristic | Details |
---|---|
Molecular Formula | C₆₂H₁₀₇D₄N₁₁O₁₂ |
Molecular Weight | 1206.64 g/mol |
Deuterium Positions | Bmt side chain (C(4) and C(5) of the 4-[E]-butenyl group) |
Key Functional Groups | Cyclic peptide core, N-methylated amino acids, deuterated vinyl moiety |
Mass Shift vs. Cyclosporin H | +4.03 Da |
Cyclosporin H-d4 shares the low water solubility characteristic of cyclosporins, necessitating organic solvents for research applications. It is soluble in DMSO (62.5 mg/mL) and ethanol (50 mg/mL), with handling recommendations specifying storage under inert gas (N₂) at -20°C to prevent degradation [1] [5] [9]. The deuterium substitution marginally enhances metabolic stability due to the kinetic isotope effect (KIE), where C-D bonds exhibit slower cleavage rates than C-H bonds by cytochrome P450 enzymes [4] [10]. However, this effect is less pronounced than in aliphatic deuteration due to the vinylic labeling site, which reduces the KIE magnitude [10].
Physicochemical stability studies indicate susceptibility to oxidation and photodegradation. Protective measures include light-sensitive storage and inert atmosphere handling [1] [9]. The pKa remains consistent with Cyclosporin H (predicted pKa ~13.32), confirming that deuteration does not alter ionization behavior [5].
Table 2: Physicochemical Properties of Cyclosporin H-d4
Property | Value |
---|---|
Solubility in DMSO | 62.5 mg/mL (51.80 mM) |
Solubility in Ethanol | 50 mg/mL (41.44 mM) |
Storage Conditions | -20°C, protected from light, under nitrogen |
Deuterium Effect | Moderate metabolic stability enhancement via kinetic isotope effect (KIE) |
Stability Risks | Oxidation, photodegradation |
Functional Distinction from Cyclosporin A-d4: Despite structural similarities, Cyclosporin H-d4 lacks immunosuppressive activity. It acts as a potent formyl peptide receptor (FPR) antagonist (IC₅₀: 0.1–10 μM), contrasting with Cyclosporin A-d4’s calcineurin inhibition (IC₅₀: 5 nM) [1] [4] [8]. This divergence arises from stereochemical variations: Cyclosporin H contains D-alanine at position 2, whereas Cyclosporin A features D-methylalanine [5]. This minor difference abrogates cyclophilin binding in Cyclosporin H-d4, redirecting its activity toward FPR blockade [4] [5].
Analytical Advantages: The isotopic label enables precise quantification of Cyclosporin H in biological matrices via LC-MS/MS. Cyclosporin H-d4 co-elutes with Cyclosporin H but resolves as a separate peak in mass chromatograms (m/z 1206.64 vs. 1202.61), minimizing matrix interference [4] [9]. This utility extends to pharmacokinetic studies tracking endogenous cyclosporin distribution [9].
Research Applications: Cyclosporin H-d4’s FPR antagonism inhibits formyl peptide-induced superoxide formation in neutrophils, making it a tool for studying inflammation [4] [5]. Recent studies highlight its role in enhancing lentiviral transduction efficiency in hematopoietic stem cells by antagonizing interferon-induced transmembrane protein 3 (IFITM3) [4]. By comparison, Cyclosporin A-d4 is used in transplantation research due to its immunosuppressive properties [1] [8].
Table 3: Functional Comparison of Deuterated Cyclosporins
Property | Cyclosporin H-d4 | Cyclosporin A-d4 | Cyclosporin A acetate-d4 |
---|---|---|---|
Molecular Formula | C₆₂H₁₀₇D₄N₁₁O₁₂ | C₆₂H₁₀₇D₄N₁₁O₁₂ | C₆₄H₁₀₉D₄N₁₁O₁₃ |
Primary Target | Formyl peptide receptor (FPR) | Calcineurin/Cyclophilin complex | Non-immunosuppressive analog |
Key Activity | FPR antagonism | Calcineurin inhibition | Multidrug resistance modulation |
Research Applications | Inflammation studies, lentiviral transduction | Immunosuppression monitoring | Overcoming drug resistance in cancer |
Refs. | [4] | [1] [8] [9] | [2] [7] |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7